molecular formula C20H16BrNO3S B5970210 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide

Cat. No. B5970210
M. Wt: 430.3 g/mol
InChI Key: YLGKJSAOVDGZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide, also known as BBMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMPS belongs to the class of sulfonamide derivatives and has been extensively studied for its biological and medicinal properties.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its potent biological activity. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit potent activity against various biological targets, making it an attractive compound for drug discovery. However, one of the main limitations of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research on 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide. One direction is to study the structure-activity relationship of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in vivo to evaluate its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields such as oncology, infectious diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been extensively studied for its biological and medicinal properties and has been shown to exhibit potent activity against various biological targets. Further research is needed to fully understand the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 4-bromobenzoyl chloride with 2-methyl-N-phenylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.

Scientific Research Applications

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to exhibit potent activity against various bacterial and fungal strains.

properties

IUPAC Name

5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3S/c1-14-7-8-16(20(23)15-9-11-17(21)12-10-15)13-19(14)26(24,25)22-18-5-3-2-4-6-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGKJSAOVDGZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.